molecular formula C15H13Cl2N5O2 B12640242 N-(3,4-dichlorophenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide

N-(3,4-dichlorophenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide

Cat. No.: B12640242
M. Wt: 366.2 g/mol
InChI Key: YLIINFQMVKLPSG-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide is a synthetic organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidines.

    Introduction of the Hydroxy and Methyl Groups: Functionalization of the triazolopyrimidine core to introduce hydroxy and methyl groups.

    Attachment of the Dichlorophenyl Group: This step involves the coupling of the dichlorophenyl moiety to the triazolopyrimidine core.

    Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen substitution reactions on the dichlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of a nitro group may yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-3-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide: Lacks the hydroxy group.

    N-(3,4-dichlorophenyl)-3-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide: Lacks the methyl group.

Uniqueness

The presence of both the hydroxy and methyl groups in N-(3,4-dichlorophenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide may confer unique biological activity and chemical reactivity compared to similar compounds.

Biological Activity

N-(3,4-dichlorophenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₃Cl₂N₅O₂
  • Molecular Weight : 366.2 g/mol
  • CAS Number : 1010914-73-4

Research indicates that compounds similar to this compound exhibit various mechanisms of action primarily targeting cancer cells. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
  • Induction of Apoptosis : It has been shown to induce apoptosis in certain cancer cell lines through mitochondrial pathways .
  • Antiproliferative Effects : Studies have demonstrated its antiproliferative activity against various cancer cell lines including breast and colon cancer .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound. The following findings summarize its activity:

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer15Inhibition of HDAC
Colon Cancer10Induction of apoptosis
Lung Cancer12Inhibition of thymidylate synthase

The compound exhibited the highest potency against colon cancer cells with an IC50 value of 10 µM, indicating a strong capacity to inhibit cell growth .

Structure-Activity Relationship (SAR)

The presence of the dichlorophenyl group is crucial for the biological activity of this compound. SAR studies suggest that modifications to the triazole and pyrimidine moieties can enhance or diminish its efficacy .

Study 1: Antiproliferative Activity

In a study published in 2023, researchers synthesized various derivatives of triazolo-pyrimidines and assessed their antiproliferative effects. The results indicated that this compound showed significant activity against multiple cancer types due to its ability to target specific cellular pathways involved in tumor growth .

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanistic pathways through which this compound exerts its effects. The study revealed that it effectively disrupts mitochondrial function leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .

Properties

Molecular Formula

C15H13Cl2N5O2

Molecular Weight

366.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide

InChI

InChI=1S/C15H13Cl2N5O2/c1-8-10(14(24)22-15(20-8)18-7-19-22)3-5-13(23)21-9-2-4-11(16)12(17)6-9/h2,4,6-7H,3,5H2,1H3,(H,21,23)(H,18,19,20)

InChI Key

YLIINFQMVKLPSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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